molecular formula C6H16ClN B105187 4-Methylpentan-2-amine hydrochloride CAS No. 71776-70-0

4-Methylpentan-2-amine hydrochloride

Cat. No. B105187
CAS RN: 71776-70-0
M. Wt: 137.65 g/mol
InChI Key: HJOGOCSHKIAAIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including alkylation, Grignard reactions, reduction, amination, and salt-forming processes. For instance, the synthesis of 2-alkoxypentan-3-amine hydrochlorides involves starting materials such as ethyl lactate and halogenated hydrocarbons, which are transformed through these steps to yield the target compounds . This suggests that a similar approach could be used for synthesizing 4-Methylpentan-2-amine hydrochloride, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Methylpentan-2-amine hydrochloride can be complex, with the presence of different functional groups affecting their conformation and stability. For example, the presence of a methyl group on the C(4) atom of the organic chain in 2-methyl-pentane-1,5-diammonium bidimensional chlorocadmate(II) is responsible for its thermal stability . Additionally, the conformational analysis of 2-chloro-4-methylpentane reveals the presence of two conformations in the liquid state but only one stable conformer in the crystalline solid . These findings highlight the importance of molecular structure in determining the physical properties of such compounds.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to 4-Methylpentan-2-amine hydrochloride can be inferred from their interactions with other substances. For example, perfluoro-4-methylpentene-2 reacts with secondary amines to give a terminal enamine, which can be hydrolyzed to the corresponding amide . This indicates that the compound may also undergo reactions with amines and hydrolysis under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 4-Methylpentan-2-amine hydrochloride can vary widely. For instance, 4-methylpentan-2-ol is used for the quantitative extraction of iron(III) from hydrochloric acid, indicating its potential use in separation processes . The thermal and electrical characterization of related compounds, such as the perovskite-like structure of 2-methyl-pentane-1,5-diammonium bidimensional chlorocadmate(II), shows that they can behave as electrical insulators at low temperatures and semiconductors at higher temperatures . These properties are crucial for applications in materials science and electronics.

Scientific Research Applications

Metal Extraction and Separation

4-Methylpentan-2-amine hydrochloride has been studied for its potential in metal extraction and separation. Gawali and Shinde (1974) demonstrated its use in the selective extraction and separation of iron(III) from hydrochloric acid solutions, with a specific focus on its effectiveness and the interference of various substances in the process (Gawali & Shinde, 1974).

Enzymatic Release of Aroma Compounds

In the food and beverage industry, 4-Methylpentan-2-amine hydrochloride is linked to the enzymatic release of aromatic compounds. Tominaga, Masneuf-Pomarède, and Dubourdieu (1995) found that it plays a role in the release of 4-mercapto-4-methylpentan-2-one, an odorant compound in Sauvignon wines, via the enzymatic activity of certain gastrointestinal bacteria (Tominaga, Masneuf-Pomarède, & Dubourdieu, 1995).

Synthesis of Medical Intermediates

Zhang Ping-rong (2009) explored the synthesis of 2-alkoxypentan-3-amine hydrochloride, a related compound, as a medical intermediate. This work highlights the chemical transformations and yields of such compounds, emphasizing their potential in medical applications (Zhang Ping-rong, 2009).

CO2 Capture and Environmental Applications

Studies by Azhgan, Farsi, and Eslamloueyan (2016) and Nwaoha, Tontiwachwuthikul, and Benamor (2019) have investigated the use of derivatives of 4-Methylpentan-2-amine hydrochloride in carbon dioxide capture processes. These studies focus on the efficiency and properties of these compounds in absorbing CO2, comparing them with other amines and assessing their potential in environmental applications (Azhgan, Farsi, & Eslamloueyan, 2016); (Nwaoha, Tontiwachwuthikul, & Benamor, 2019).

Catalytic Properties in Chemical Transformations

Research on the catalytic properties of 4-Methylpentan-2-amine hydrochloride derivatives has also been conducted. Cutrufello et al. (2002) examined the acid-base properties of certain oxides in the catalysis of 4-methylpentan-2-ol transformations, providing insight into the compound's role in industrial chemical processes (Cutrufello et al., 2002).

Safety And Hazards

The safety information for 4-Methylpentan-2-amine hydrochloride indicates that it is a warning substance with hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-methylpentan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.ClH/c1-5(2)4-6(3)7;/h5-6H,4,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOGOCSHKIAAIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596137
Record name 4-Methylpentan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpentan-2-amine hydrochloride

CAS RN

71776-70-0
Record name 4-Methylpentan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethylbutylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Yang, P Wang, J Liu, H Xing, Y Liu, W Xie… - Bioorganic & medicinal …, 2014 - Elsevier
Herein, we describe the discovery and synthesis of a new series of 1,2,4,7-tetra-substituted indole derivatives as novel AKT inhibitors by optimization of a weak hit methyl 4-(2-…
Number of citations: 17 www.sciencedirect.com

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